molecular formula C14H18O B14340785 1-(2-Phenylcyclohexylidene)ethan-1-ol CAS No. 95694-04-5

1-(2-Phenylcyclohexylidene)ethan-1-ol

Cat. No.: B14340785
CAS No.: 95694-04-5
M. Wt: 202.29 g/mol
InChI Key: ULGAVBRIYKMVKB-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclohexylidene)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl group attached to a cyclohexylidene ring, with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclohexylidene)ethan-1-ol typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) followed by dehydration. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalysts: Acidic catalysts like sulfuric acid or phosphoric acid for dehydration

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylcyclohexylidene)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexylidene derivatives.

Scientific Research Applications

1-(2-Phenylcyclohexylidene)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclohexylidene)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

    Cyclohexanol: A simpler alcohol with a cyclohexane ring.

    Phenylcyclohexane: A compound with a phenyl group attached to a cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness: 1-(2-Phenylcyclohexylidene)ethan-1-ol is unique due to the presence of both a phenyl group and a cyclohexylidene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

95694-04-5

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(2-phenylcyclohexylidene)ethanol

InChI

InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-4,7-8,14-15H,5-6,9-10H2,1H3

InChI Key

ULGAVBRIYKMVKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCC1C2=CC=CC=C2)O

Origin of Product

United States

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